molecular formula C8H7FN2S B2618119 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine CAS No. 79226-34-9

6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2618119
CAS No.: 79226-34-9
M. Wt: 182.22
InChI Key: UQYULENSGICZFQ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is a fluorinated benzothiazole derivative characterized by a thiazol-2(3H)-imine core substituted with a fluorine atom at the 6-position and a methyl group at the 3-position. The fluorine atom enhances metabolic stability and modulates electron distribution, while the methyl group contributes to steric bulk, influencing binding interactions with biological targets .

Properties

IUPAC Name

6-fluoro-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYULENSGICZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminobenzothiazole with 6-fluoro-3-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is being investigated for its potential therapeutic properties, particularly as:

  • Antifungal Agents : Recent studies have shown that derivatives of thiazol-2(3H)-imine exhibit significant antifungal activity against various fungal strains. For example, a derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 1.23 μg/mL against Candida parapsilosis, comparable to standard antifungal treatments like ketoconazole .
  • Antileishmanial Activity : Certain derivatives have shown promising results in combating leishmaniasis, with some compounds exhibiting IC50 values significantly lower than standard treatments. For instance, one compound displayed an IC50 value of 52.67 μg/mL against Leishmania major, indicating its potential as an effective therapeutic agent .

Table 1: Antifungal Activity of Thiazol-2(3H)-imine Derivatives

CompoundMIC (μg/mL)Target Organism
2e1.23Candida parapsilosis
2dNot specifiedCandida albicans

Table 2: Antileishmanial Activity of Thiazole Derivatives

CompoundIC50 (μg/mL)Standard Treatment IC50 (μg/mL)
A1052.67Glucantime: 71000 ± 390

Biological Research

The compound is also being explored for its role as an enzyme inhibitor or receptor modulator:

  • Anti-tubercular Activity : Benzothiazole derivatives, including this compound, have been reported to inhibit the enzyme dpre1 involved in cell wall biosynthesis in Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
  • Cytotoxicity Studies : Research has indicated varying degrees of cytotoxicity among different thiazole derivatives, which could lead to the development of anticancer agents.

Industrial Applications

In addition to medicinal uses, this compound is utilized in:

  • Material Science : The compound serves as a building block for synthesizing more complex heterocyclic compounds that are valuable in developing novel materials and chemical sensors.
  • Chemical Synthesis : It is employed in various synthetic routes for producing other functionalized thiazole compounds, enhancing the efficiency of chemical reactions through methods such as one-pot synthesis .

Case Study 1: Antifungal Activity Evaluation

A study synthesized a series of thiazol-2(3H)-imine derivatives and evaluated their antifungal activity using an EUCAST protocol. Among these, compound 2d showed remarkable potency against C. parapsilosis, inhibiting ergosterol biosynthesis by approximately 87.953% with an MIC value that positions it as a superior candidate for further development as an antifungal agent .

Case Study 2: Antileishmanial Efficacy

In another investigation focused on leishmaniasis treatment, several thiazole derivatives were synthesized and tested against Leishmania major. The findings revealed that certain compounds exhibited significant antileishmanial effects at concentrations much lower than conventional treatments, highlighting their potential for therapeutic application .

Mechanism of Action

The mechanism of action of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Electronic Effects Key Structural Features Reference
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine F (6), CH₃ (3) Electron-withdrawing (F), Steric (CH₃) Enhanced metabolic stability, moderate steric hindrance
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine OCH₃ (6), CH₃ (3) Electron-donating (OCH₃) Increased solubility, reduced metabolic stability
2-Amino-6-(trifluoromethyl)benzothiazole CF₃ (6), NH₂ (2) Strong electron-withdrawing (CF₃) High lipophilicity, potential for H-bonding
3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-imine HBr F (6), CH₂CHCH₂ (3) Electron-withdrawing (F), Flexible (allyl) Improved pharmacokinetic flexibility

Key Insights :

  • Fluorine at position 6 (as in the target compound) enhances metabolic stability compared to methoxy or trifluoromethyl groups .
  • Methyl at position 3 provides moderate steric hindrance, whereas allyl groups (e.g., in 3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine HBr) introduce conformational flexibility .

Key Insights :

  • Catalyst-free, one-pot syntheses (e.g., for benzofuran derivatives) offer higher yields and simplicity compared to multi-step sequences .
  • Adamantane derivatives require specialized crystallization techniques (e.g., slow evaporation in cyclohexane/chloroform) to obtain pure crystals .

Key Insights :

  • Adamantane derivatives exhibit broad-spectrum biological activity due to their rigid, hydrophobic structures .
  • Fluorine substitution (as in the target compound) is associated with improved target selectivity and metabolic stability in kinase inhibitors .

Physical and Analytical Properties

Table 4: Comparative Physical Data

Compound Name Melting Point (°C) Solubility Analytical Confirmation (NMR/MS) Reference
This compound Not reported Likely low in water Inferred from analogs
4-(2-Imino-4,5,6,7-tetrahydrobenzo[d]thiazol-3(2H)-yl)phenol 278–280 Low in polar solvents ¹H/¹³C NMR, elemental analysis
3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine Not reported Moderate in DMF Single-crystal X-ray diffraction

Key Insights :

  • Melting points for thiazol-2(3H)-imines vary widely (192–294°C), influenced by substituent polarity and crystallinity .
  • Solubility is generally low in polar solvents, but hydrophilic groups (e.g., methoxy) improve aqueous solubility .

Biological Activity

6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antifungal and antileishmanial properties, as well as cytotoxicity and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by a thiazole ring that contributes to its pharmacological properties. The compound's CAS number is 1428234-74-5.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazol-2(3H)-imine derivatives, including this compound. A study synthesized a series of thiazol-2(3H)-imines and evaluated their activity against Candida species. Notably:

  • Compound 2e exhibited significant antifungal activity against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 1.23 μg/mL, comparable to ketoconazole .

Table 1: Antifungal Activity of Thiazol-2(3H)-imine Derivatives

CompoundMIC (μg/mL)Target Organism
2e1.23Candida parapsilosis
2dNot specifiedCandida albicans

Antileishmanial Activity

In addition to antifungal properties, derivatives of thiazole compounds have shown promise against leishmaniasis. Research indicates that certain thiazole derivatives possess significant antileishmanial effects:

  • Compounds exhibiting IC50 values lower than standard treatments suggest potential for development into effective therapeutics against Leishmania major.

Table 2: Antileishmanial Activity of Thiazole Derivatives

CompoundIC50 (μg/mL)Standard Treatment IC50 (μg/mL)
A1052.67Glucantime: 71000 ± 390

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of synthesized thiazole derivatives were evaluated using NIH/3T3 cell lines:

Table 3: Cytotoxicity Analysis

CompoundIC50 (μM)Remarks
2d148.26Low cytotoxicity
2e187.66Low cytotoxicity
Doxorubicin>1000High cytotoxicity

These results indicate that while the compounds exhibit antifungal and antileishmanial activity, they maintain a favorable safety profile with low cytotoxicity against normal cells.

Structure-Activity Relationship (SAR)

The presence of the thiazole ring in these compounds is critical for their biological activity. Molecular docking studies have shown that these compounds interact with key residues in target enzymes, enhancing their efficacy:

  • Molecular Docking Findings : Compounds such as 2d and 2e showed significant binding interactions with the active site of CYP51, a critical enzyme in fungal sterol biosynthesis .

Q & A

Q. What are the optimized synthetic protocols for 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine and its derivatives?

A convergent two-step method involves reacting diazonium salts with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. This protocol yields moderate to high purity products (70–75%) after simple workup. Key steps include controlled-temperature stirring (0–5°C) and reflux conditions, monitored via TLC with n-hexane/ethyl acetate (3:1) . Structural confirmation uses FT-IR (C=Nimine at ~1595 cm⁻¹), NMR (e.g., NH proton at δ 10.1 ppm), and elemental analysis .

Q. How are substituents on the aryl group optimized to enhance synthetic yield?

Electron-withdrawing substituents (e.g., 4-fluorophenyl) improve yields (70%) compared to bulky groups (e.g., 2-bromophenyl, 75%). The fluorophenyl derivative exhibits higher stability, with decomposition ≥180°C. Yield optimization relies on substituent electronic effects and reaction kinetics .

Q. What spectroscopic techniques confirm the structure of this compound?

  • 1H-NMR : Aromatic protons appear as multiplet signals (δ 7.03–7.67 ppm), with NH as a singlet (δ 10.1 ppm).
  • 13C-NMR : Key signals include C=Nimine (δ ~159.5 ppm) and fluoro-substituted carbons (δ 114.8–149.3 ppm).
  • FT-IR : NH stretching at 3306 cm⁻¹ and C=Nimine at 1595 cm⁻¹ .

Advanced Research Questions

Q. How do solvent and substituents influence electronic properties like HOMO–LUMO gaps?

Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -F) reduce the HOMO–LUMO gap by 0.5–1.2 eV, enhancing reactivity. Solvent polarity shifts frontier orbitals, with polar solvents stabilizing charge-transfer states. Global reactivity descriptors (electrophilicity index, chemical hardness) correlate with substituent effects .

Q. What mechanisms explain unexpected product formation in one-pot syntheses?

Reaction of α-active methylene ketones with NBS, KSCN, and benzylamine may yield thiazolidin-2-ylidene acetamides instead of expected thiazol-2(3H)-imines. X-ray crystallography confirms unexpected cyclization via thiocyanate intermediate rearrangement. Mechanistic analysis requires 13C-NMR (e.g., C5 at δ 90.76 ppm) and kinetic studies .

Q. How do molecular docking studies rationalize antifungal activity?

Docking simulations (e.g., with 14α-demethylase) show that fluorophenyl derivatives (e.g., compound 2e) form stable π-π and hydrogen bonds with enzyme active sites. Binding affinity (ΔG = −8.2 kcal/mol) correlates with MIC50 values (1.23 μg/mL against Candida parapsilosis). ADME predictions confirm drug-likeness (LogP = 3.1, TPSA = 45 Ų) .

Q. How are spectral data contradictions resolved in structural elucidation?

Discrepancies between expected and observed NMR signals (e.g., methylene vs. carbonyl shifts) are resolved via X-ray crystallography. For example, compound 2 (unexpected thiazolidin-2-ylidene) shows hydroxyl proton signals (δ 6.62 ppm) and C5 at δ 90.76 ppm, inconsistent with imine tautomers .

Methodological Guidelines

  • Synthesis Optimization : Prioritize diazonium salt purity and controlled-temperature steps to minimize side reactions .
  • Theoretical Modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) for DFT calculations, incorporating solvent effects via PCM .
  • Biological Assays : Follow EUCAST protocols for antifungal testing, with ketoconazole as a positive control .

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